3,4,5,6-Tetrabromophthalimide

Catalog No.
S1533165
CAS No.
24407-32-7
M.F
C8HBr4NO2
M. Wt
462.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5,6-Tetrabromophthalimide

CAS Number

24407-32-7

Product Name

3,4,5,6-Tetrabromophthalimide

IUPAC Name

4,5,6,7-tetrabromoisoindole-1,3-dione

Molecular Formula

C8HBr4NO2

Molecular Weight

462.71 g/mol

InChI

InChI=1S/C8HBr4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15)

InChI Key

QRFTXHFUNIFHST-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)NC2=O

Synonyms

3.4.5.6-Tetrabromoisoindole-1.3-dione

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)NC2=O

Limited Availability of Research:

While 3,4,5,6-Tetrabromophthalimide (TBTP) exists as a chemical compound, information regarding its specific applications in scientific research is scarce. This might be due to the fact that TBTP is primarily used as a building block for the synthesis of other chemicals, particularly N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide) (EBTBP), which is a widely studied brominated flame retardant.

Potential Research Applications:

Despite the limited information on TBTP's direct use in research, its properties suggest some potential research applications:

  • Chemical intermediate: As mentioned earlier, TBTP can serve as a building block for the synthesis of various compounds, including EBTBP. This characteristic allows researchers to investigate the creation of new materials with specific properties.
  • Environmental studies: Due to its presence in various products and potential for environmental release, TBTP might be relevant in environmental research. Studies could focus on its persistence, degradation pathways, and potential ecological effects [].

Current Research Focus:

The majority of scientific research related to TBTP revolves around its derivative, EBTBP. EBTBP has been extensively studied due to its widespread use as a flame retardant and concerns regarding its potential human health and environmental impacts. Research on EBTBP focuses on various aspects, including:

  • Toxicity: Studies have investigated the potential for EBTBP to cause adverse effects in humans and wildlife, including endocrine disruption and developmental toxicity [, ].
  • Environmental fate and transport: Research aims to understand how EBTBP behaves in the environment, including its persistence, bioaccumulation potential, and distribution pathways [].
  • Alternative flame retardants: Due to concerns about EBTBP's safety, researchers are exploring the development and evaluation of safer alternatives for flame retardancy [].

3,4,5,6-Tetrabromophthalimide is a synthetic compound characterized by its tetrabrominated phthalimide structure. Its molecular formula is C₈HBr₄N₁O₂, and it has a molecular weight of approximately 343.8 g/mol. This compound appears as a yellow powder and is insoluble in water, making it suitable for various industrial applications. It is primarily used as a flame retardant in plastics and other materials due to its high bromine content, which effectively inhibits combustion processes .

Typical of halogenated compounds:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
  • Thermal Decomposition: Upon heating, it may decompose to release toxic fumes, including hydrogen bromide and other organic compounds .
  • Polymerization: It can participate in polymerization reactions when used in conjunction with other monomers or polymers in the production of flame-retardant materials .

The biological activity of 3,4,5,6-Tetrabromophthalimide has been studied primarily concerning its toxicity and potential environmental impact. Acute exposure may cause eye irritation and other health risks associated with brominated compounds. Long-term exposure studies indicate that it can accumulate in biological tissues but the exact mechanisms of toxicity are not fully understood .

The synthesis of 3,4,5,6-Tetrabromophthalimide typically involves:

  • Bromination of Phthalimide: Phthalimide is treated with bromine in an organic solvent (such as carbon tetrachloride) under controlled conditions to introduce bromine atoms at the 3, 4, 5, and 6 positions.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired tetrabrominated compound .

3,4,5,6-Tetrabromophthalimide is widely utilized in various industries:

  • Flame Retardants: It is incorporated into plastics and textiles to enhance fire resistance.
  • Electrical Insulation: Used in electrical and electronic equipment due to its thermal stability.
  • Coatings: Employed in protective coatings for machinery and vehicles to prevent combustion .

Interaction studies involving 3,4,5,6-Tetrabromophthalimide focus on its effects on biological systems and its behavior in environmental contexts. Research indicates that it can interact with cellular components and may disrupt endocrine functions in aquatic organisms. Additionally, studies have shown that it can bioaccumulate in fish and other organisms within aquatic ecosystems .

Several compounds share structural similarities with 3,4,5,6-Tetrabromophthalimide. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Tetrabromobisphenol ABrominated phenolic compoundUsed primarily as a flame retardant; more common in consumer products.
HexabromocyclododecaneBrominated cycloaliphaticKnown for its use in polystyrene; concerns over environmental persistence.
Decabromodiphenyl etherBrominated diphenyl etherCommonly used as a flame retardant; has faced regulatory scrutiny due to toxicity concerns.
N,N-Ethylene-bis(tetrabromophthalimide)Bis-phthalimide derivativeSimilar structure but used differently; focuses on enhanced flame retardancy properties .

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24407-32-7

Wikipedia

3,4,5,6-Tetrabromophthalimide

Dates

Last modified: 08-15-2023

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